Boc-D-Leu-Leu-OH
Description
BenchChem offers high-quality Boc-D-Leu-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Leu-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H32N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13+/m1/s1 |
InChI Key |
PBTNVAYSJPRTLQ-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Boc-D-Leu-Leu-OH?
The following technical guide details the chemical properties, synthesis, and applications of Boc-D-Leu-Leu-OH , a critical diastereomeric peptide intermediate.
Stereochemical Control in Peptide Therapeutics and Supramolecular Assembly
Executive Summary
Boc-D-Leu-Leu-OH (N-tert-butoxycarbonyl-D-leucyl-L-leucine) is a protected dipeptide intermediate distinguished by its specific D,L-stereochemistry . Unlike its homochiral counterpart (Boc-L-Leu-L-Leu-OH), which is a standard substrate for protease studies, the D-L diastereomer is primarily utilized as a proteolysis-resistant building block in the synthesis of GnRH agonists (e.g., Leuprorelin ) and as a scaffold for self-assembling peptide nanotubes .
This guide analyzes the compound's physicochemical behavior, synthetic utility, and role in drug development, providing actionable protocols for its handling and characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The compound consists of a D-leucine residue coupled to an L-leucine residue, N-terminally protected by a tert-butoxycarbonyl (Boc) group.[1] The presence of the D-enantiomer at the N-terminus induces a specific conformation that prevents standard enzymatic recognition, a property exploited in therapeutic design to extend half-life.
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-leucyl-L-leucine |
| Abbreviation | Boc-D-Leu-L-Leu-OH |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| Stereochemistry | Heterochiral (D, L) |
| CAS Number | Intermediate status (Often cited as Leuprorelin precursor 123496-26-6 related) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in water |
Stereochemical Impact on Conformation
The D-L configuration creates a "kink" in the peptide backbone compared to the extended sheet-like structure of L-L isomers.
-
Proteolytic Stability: The D-Leu residue renders the N-terminal peptide bond unrecognizable to many aminopeptidases and chymotrypsin-like proteases.
-
Supramolecular Assembly: In non-polar solvents, Boc-D-Leu-L-Leu-OMe (and the free acid) tends to self-assemble into hexagonal nanotubes via hydrogen bonding, a behavior distinct from the L-L isomer which typically forms flat sheets or fibers.
Synthesis & Reactivity[11]
The synthesis of Boc-D-Leu-Leu-OH requires strict control over racemization, particularly during the activation of the D-Leu fragment.
Reaction Workflow
The standard route involves solution-phase coupling of Boc-D-Leu-OH with H-L-Leu-OR (where R is a protecting group like Methyl or Benzyl), followed by C-terminal deprotection.
Critical Synthetic Parameters
-
Coupling Reagents: Use EDC/HOBt or TBTU/DIPEA . Avoid harsh bases during coupling to prevent racemization of the D-Leu alpha-carbon, although the urethane (Boc) protection significantly mitigates this risk compared to amide-protected amino acids.
-
Deprotection:
-
N-Terminal: The Boc group is acid-labile (removed by TFA/DCM or 4M HCl/Dioxane).
-
C-Terminal: If synthesized as a methyl ester (-OMe), hydrolysis uses LiOH in THF/H₂O. Acidification must be controlled (pH 3.0) to precipitate the free acid without cleaving the Boc group.
-
Applications in Drug Development[12]
GnRH Agonist Manufacturing (Leuprorelin)
Boc-D-Leu-Leu-OH is a direct precursor in the synthesis of Leuprorelin (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu -Arg-Pro-NHEt).
-
Mechanism: The D-Leu residue at position 6 of the GnRH sequence stabilizes the β-turn of the peptide, increasing binding affinity to the GnRH receptor and preventing degradation by post-proline cleaving enzymes.
-
Role: It is often coupled as a fragment (D-Leu-Leu) to the growing peptide chain to ensure stereochemical integrity at this critical junction.
Supramolecular Biomaterials
Research indicates that heterochiral dipeptides (D,L) possess unique self-assembly properties useful for drug delivery systems.
-
Nanotubes: Boc-D-Leu-L-Leu-OH can self-organize into hollow tubular structures in aqueous/organic mixtures. These structures are being explored as reservoirs for slow-release drug delivery.
Experimental Protocols
Protocol A: Synthesis of Boc-D-Leu-L-Leu-OH
Objective: Produce high-purity dipeptide free acid from methyl ester precursor.
-
Dissolution: Dissolve 10 mmol of Boc-D-Leu-L-Leu-OMe in 50 mL of THF/Water (1:1).
-
Hydrolysis: Add 20 mmol (2 eq) of LiOH·H₂O at 0°C. Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material disappears.
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Wash the aqueous phase with diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Cool aqueous phase to 0°C and acidify carefully with 1M KHSO₄ to pH 2-3. Note: KHSO₄ is preferred over HCl to prevent accidental Boc removal.
-
-
Extraction: Extract the white precipitate with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize from EtOAc/Hexane to yield a white solid.
Protocol B: HPLC Analysis Method
Objective: Verify purity and diastereomeric excess.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond) and 254 nm |
| Retention Time | D-L isomer typically elutes before L-L isomer due to polarity differences.[2] |
Handling & Stability
-
Storage: Store at -20°C. Keep desiccated. The compound is hygroscopic.[3][4]
-
Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to strong acids (TFA, HCl) unless deprotection is intended.
-
Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.
References
- Giri, J., et al. "Nanostructures from protected L/L and D/L amino acid containing dipeptides." Peptide Science, 2020. (Describes self-assembly of Boc-D-Leu-L-Leu-OMe).
- Okada, Y. "Synthesis of Peptides: Leuprorelin." Chemical & Pharmaceutical Bulletin. (Establishes D-Leu-Leu role in GnRH agonists).
-
PubChem. Boc-D-Leucine Monomer Data. Available at: [Link]
Sources
- 1. Isolation, Structure Elucidation and Total Synthesis of Lajollamide A from the Marine Fungus Asteromyces cruciatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Boc-L-leucine L-leucine | C17H34N2O6 | CID 22879665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Characterization, Synthesis, and Sourcing of Boc-D-Leu-Leu-OH
The following technical guide details the chemical identity, synthesis, and sourcing of Boc-D-Leu-Leu-OH , a specialized dipeptide intermediate.
Executive Summary
Boc-D-Leu-Leu-OH (tert-Butyloxycarbonyl-D-Leucyl-L-Leucine) is a protected dipeptide employed primarily as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors. Unlike its all-L isomer (Boc-Leu-Leu-OH), the inclusion of the D-leucine residue at the N-terminus introduces specific stereochemical properties utilized to probe enzyme substrate specificity or induce beta-turn conformations in peptide backbones.
This guide addresses the sourcing challenges associated with this non-standard diastereomer, providing a validated synthesis protocol and analytical framework to ensure isomeric purity.
Chemical Identity & Specifications
Due to the specialized nature of the D-L diastereomer, it is frequently absent from standard chemical catalogs which typically list the L-L form. Researchers must distinguish between the two to avoid stereochemical mismatching in downstream applications.
Target Molecule Data
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-leucyl-L-leucine |
| Abbreviation | Boc-D-Leu-Leu-OH |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| Chirality | D (N-term), L (C-term) |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |
| CAS Number | Not Standardized (See Note below) |
Critical Note on CAS Numbers:
Supply Chain & Sourcing Strategy
Because Boc-D-Leu-Leu-OH is rarely a "stock" item, the most reliable sourcing strategy is Custom Synthesis or In-House Preparation using high-purity precursors.
A. Validated Precursor Suppliers
To synthesize the target, you must source the D-isomer starting material.
| Precursor | CAS Number | Validated Suppliers (Global) | Grade |
| Boc-D-Leu-OH | 16937-99-8 | Bachem, Chem-Impex, Sigma-Aldrich | >99% (Chiral HPLC) |
| H-Leu-OBzl·pTsOH | 17664-96-1 | Watanabe Chem, GL Biochem | >98% |
| H-Leu-OMe·HCl | 7517-19-3 | Merck, TCI, Alfa Aesar | >98% |
B. Custom Synthesis Providers
If internal synthesis is not feasible, the following contract research organizations (CROs) specialize in diastereomeric peptides:
-
Bachem (Switzerland/USA): High fidelity chiral control.
-
Genscript (China/USA): Rapid turnaround for <10g scale.
-
PolyPeptide Group: GMP capabilities for scale-up.
Synthesis Protocol (Solution Phase)
The following protocol describes the synthesis of Boc-D-Leu-Leu-OH via a Mixed Anhydride or EDC/HOBt coupling strategy, followed by saponification. This route minimizes racemization of the sensitive D-Leu residue.
Reaction Logic Diagram
The following Graphviz diagram illustrates the critical path for synthesis and purification.
Caption: Figure 1. Solution-phase synthesis workflow for Boc-D-Leu-Leu-OH using methyl ester protection strategy.
Detailed Methodology
Step 1: Coupling (Synthesis of Boc-D-Leu-Leu-OMe)
-
Reagents: Boc-D-Leu-OH (1.0 eq), H-Leu-OMe·HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (3.0 eq), DCM/DMF (dry).
-
Procedure:
-
Dissolve Boc-D-Leu-OH and HOBt in dry DCM/DMF (4:1 ratio) at 0°C.
-
Add EDC·HCl and stir for 15 minutes to activate the carboxyl group.
-
Add H-Leu-OMe·HCl and DIPEA.[5]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitor: Check TLC (System: CHCl₃/MeOH 9:1) for disappearance of Boc-D-Leu-OH.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: Deprotection (Saponification to Boc-D-Leu-Leu-OH)
-
Reagents: LiOH (3.0 eq), MeOH, Water.
-
Procedure:
-
Dissolve the intermediate (Boc-D-Leu-Leu-OMe) in MeOH.
-
Add LiOH dissolved in a minimal amount of water.
-
Stir at RT for 2–4 hours. (Avoid heating to prevent racemization).
-
Workup: Evaporate MeOH. Acidify the aqueous residue to pH ~2-3 using 1N HCl (cold).
-
Extract with EtOAc (3x). Dry organic layer and concentrate.[6]
-
Purification: Recrystallize from EtOAc/Hexane.
-
Quality Control & Analytical Validation (E-E-A-T)
The primary risk in this synthesis is epimerization , resulting in the contamination of the target (D-L) with the all-L isomer (L-L). Standard reverse-phase HPLC may not fully resolve these diastereomers.
Analytical Logic Diagram
Caption: Figure 2. Quality control decision tree emphasizing diastereomeric purity analysis.
Validation Parameters
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 345.45 m/z.
-
Expected [M+Na]⁺: 367.44 m/z.
-
-
Diastereomeric Separation (Critical):
-
Column: Chiralpak AD-H or equivalent (Amylose-based).
-
Mobile Phase: Hexane/IPA (Isocratic).
-
Rationale: The D-L and L-L forms will have distinct retention times on a chiral stationary phase.
-
-
NMR Spectroscopy:
-
¹H NMR in DMSO-d6 will show distinct shifts for the amide protons of the D-L vs L-L isomers due to different hydrogen bonding environments.
-
References
-
PubChem. (2025).[7] Compound Summary: Boc-Leu-Leu-OH (L-L Isomer CAS 73401-65-7). Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8] Chemical Reviews, 109(6), 2455-2504. (Detailed review on coupling dynamics and racemization risks).
Sources
- 1. peptide.com [peptide.com]
- 2. 16937-99-8|Boc-D-Leu-OH|BLD Pharm [bldpharm.com]
- 3. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Boc-D-Leu-OH | 16937-99-8 - BuyersGuideChem [buyersguidechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. prepchem.com [prepchem.com]
- 7. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
The Hydrophobic Architect: A Technical Guide to Hydrophobic Amino Acids in Peptide Engineering
Executive Summary
In peptide engineering, hydrophobic amino acids are not merely "water-fearing" spacers; they are the thermodynamic engine of folding, the primary drivers of aggregation, and the critical anchors for membrane interaction. For researchers in drug development, understanding the nuance between aliphatic hydrophobicity (Leu, Ile, Val) and aromatic interfacial affinity (Trp, Phe, Tyr) is the difference between a potent therapeutic and an insoluble precipitate.
This guide moves beyond basic biochemistry to examine the structural determinants, thermodynamic penalties, and experimental characterization of hydrophobic residues in peptide design.
Part 1: The Thermodynamic Basis of Hydrophobic Collapse
The "hydrophobic effect" is the primary driving force in peptide self-assembly, but it is often misunderstood as an attractive force between residues. It is, in reality, an entropy-driven exclusion process by the solvent.
The Entropic Penalty of Water
When a hydrophobic side chain (e.g., Leucine) is exposed to an aqueous environment, water molecules form a highly ordered, cage-like structure (clathrate) around it. This ordering significantly reduces the entropy (
-
Mechanism: Peptide folding acts to bury these residues.
-
Thermodynamic Payoff: The release of ordered water molecules back into the bulk solvent increases entropy, driving the free energy (
) negative.
The Collapse Transition
Unlike globular proteins, short peptides often lack a stable hydrophobic core. However, they undergo a "hydrophobic collapse"—a rapid equilibration where hydrophobic residues cluster to minimize solvent accessible surface area (SASA).
Diagram 1: The Hydrophobic Collapse & Folding Pathway This diagram illustrates the transition from a random coil to a structured state, driven by the exclusion of water.
Caption: The thermodynamic pathway of peptide folding.[1][2][3] Note the bifurcation at the 'Molten Globule' stage where improper hydrophobic exposure leads to aggregation.
Part 2: Selecting the Right Residue (Data & Scales)
In drug design, relying solely on the Kyte-Doolittle scale is a common error. While useful for globular proteins, it fails to predict behavior at biological membranes. The Wimley-White scale is the gold standard for peptides interacting with lipid bilayers (e.g., AMPs, CPPs).
Table 1: Comparative Hydrophobicity Scales & Structural Roles
| Amino Acid | Type | Kyte-Doolittle (Globular) | Wimley-White (Interfacial) | Structural Role in Peptides |
| Isoleucine (Ile) | Aliphatic | 4.5 (Most Hydrophobic) | -0.31 | |
| Valine (Val) | Aliphatic | 4.2 | 0.07 | |
| Leucine (Leu) | Aliphatic | 3.8 | -0.56 | |
| Phenylalanine (Phe) | Aromatic | 2.8 | -1.13 | Deep membrane insertion; |
| Tryptophan (Trp) | Aromatic | -0.9 | -1.85 (Highest Affinity) | Interfacial Anchor ; binds lipid headgroups. |
| Alanine (Ala) | Aliphatic | 1.8 | 0.17 | Helix stabilizer; low steric bulk. |
Critical Insight: Note the discrepancy for Tryptophan . It is considered hydrophilic in globular contexts (Kyte-Doolittle: -0.9) but is the most favorable residue for membrane interfaces (Wimley-White: -1.85). Use Trp to anchor peptides to cell membranes, not to bury them in a core.
Part 3: Structural Determinants in Design
The Aliphatic Core (Leu, Ile, Val)
These residues provide the bulk adhesion required for stability.
-
Leucine (Leu): The default choice for stabilizing
-helices. It has high helix propensity and packs well without the steric bulk of Val/Ile near the backbone. -
Beta-Sheet Risk: Valine and Isoleucine are
-branched. While hydrophobic, they restrict backbone flexibility, strongly favoring -sheet formation. Overuse of Val/Ile often leads to amyloid-like fibril formation and insolubility.
The Aromatic Anchors (Trp, Tyr)
Tryptophan is unique.[4] Its indole ring is amphipathic—the nitrogen can donate a hydrogen bond to lipid headgroups, while the rings engage in cation-
-
The Snorkel Effect: In transmembrane peptides, Trp and Tyr residues orient themselves at the water-lipid interface, "snorkeling" their polar atoms toward the aqueous phase while burying their rings. This locks the peptide orientation relative to the membrane.
Part 4: Experimental Characterization Protocols
Protocol A: Hydrophobicity Mapping via RP-HPLC
Objective: Determine the "Effective Hydrophobicity" relative to retention time. This is more predictive of purification behavior than calculated LogP.
Reagents:
-
Mobile Phase A: 0.1% TFA in Milli-Q Water (Ion-pairing agent masks charges).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column: C18 (for peptides < 30 residues) or C4 (for very hydrophobic/large peptides).
Workflow:
-
Equilibration: Run 5% B for 10 min to saturate the column surface.
-
Standardization: Inject a standard mixture (e.g., commercially available peptide retention standards) to calibrate the column state.
-
Gradient: Linear ramp 5% to 65% B over 30 minutes (2% B/min slope).
-
Analysis:
-
Early Elution (< 20% B): Highly polar; likely poor membrane permeability.
-
Late Elution (> 50% B): Highly hydrophobic; high risk of aggregation/precipitation in bio-assays.
-
Peak Shape: Tailing indicates secondary interactions (likely hydrophobic adsorption). Add Isopropanol (1-5%) to Mobile Phase B to resolve.
-
Protocol B: TFE Titration (Structural Propensity)
Objective: Determine if hydrophobic residues are driving a specific fold or non-specific aggregation.
-
Preparation: Dissolve peptide in buffer (PBS, pH 7.4).
-
Titration: Add Trifluoroethanol (TFE) in increments (0%, 10%, ... 50%). TFE mimics the hydrophobic environment of a protein core or membrane.
-
Detection: Monitor Circular Dichroism (CD) at 222 nm (helix) and 218 nm (sheet).
-
Result: If helix signal increases sigmoidally with TFE, the hydrophobic residues are correctly stabilizing the fold.
-
Result: If signal disappears or noise increases, the peptide is precipitating (hydrophobic aggregation).
-
Part 5: Optimization Logic
Diagram 2: Peptide Optimization Workflow Use this logic flow to troubleshoot solubility vs. potency issues related to hydrophobicity.
Caption: Decision matrix for optimizing peptide hydrophobicity. Dashed lines represent the iterative design cycle.
References
-
Wimley, W. C., & White, S. H. (1996).[5] Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology. [Link]
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology. [Link]
-
Killian, J. A., et al. (2007). Orientation and Motion of Tryptophan Interfacial Anchors in Membrane-Spanning Peptides.[6][7][8] Biochemistry. [Link]
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. [Link]
-
Dill, K. A. (1990). Dominant forces in protein folding. Biochemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Experimentally determined hydrophobicity scale for proteins at membrane interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publ.royalacademy.dk [publ.royalacademy.dk]
- 7. Orientation and motion of tryptophan interfacial anchors in membrane-spanning peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
How to use Boc-D-Leu-Leu-OH in solid-phase peptide synthesis
Application Note: Strategic Incorporation of Boc-D-Leu-Leu-OH in Solid-Phase Peptide Synthesis
Part 1: Introduction & Strategic Rationale
Boc-D-Leu-Leu-OH (tert-butyloxycarbonyl-D-leucyl-L-leucine) is a specialized dipeptide building block used primarily to introduce a proteolytically stable motif into peptide backbones. The incorporation of D-amino acids (D-Leu) adjacent to L-amino acids (L-Leu) alters the local secondary structure, often inducing β-turn conformations that are critical for receptor binding in peptidomimetics.
However, using a pre-formed dipeptide with a free C-terminal carboxyl group in Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge: C-terminal Racemization . Unlike urethane-protected single amino acids (e.g., Boc-Leu-OH or Fmoc-Leu-OH), which are resistant to racemization during activation, the C-terminal residue of a dipeptide (in this case, L-Leu) has an amide bond at its N-terminus. Upon activation, this amide oxygen can attack the activated carbonyl, forming a 5(4H)-oxazolone intermediate. This intermediate is prone to rapid epimerization, potentially converting the L-Leu to D-Leu, destroying the stereochemical integrity of your therapeutic candidate.
This guide details the "Segment Condensation" protocol designed to suppress oxazolone formation and ensure high-fidelity incorporation of Boc-D-Leu-Leu-OH.
Part 2: Chemical Properties & Handling
| Property | Specification |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| Stereochemistry | N-terminal: D-Leucine; C-terminal: L-Leucine |
| Solubility | Soluble in DMF, DMSO, DCM. Sparingly soluble in water. |
| Storage | +2°C to +8°C (Desiccated). Hygroscopic. |
| Hazards | Irritant. Handle with PPE. |
Part 3: Critical Mechanism – The Racemization Risk
Understanding why this protocol differs from standard amino acid coupling is vital. The diagram below illustrates the oxazolone pathway that must be suppressed.
Figure 1: Mechanism of C-terminal racemization via oxazolone formation during dipeptide activation. Standard base-mediated activation (e.g., HATU/DIEA) accelerates the red pathway. The protocol below favors the green pathway.
Part 4: Validated Experimental Protocols
Method A: Low-Racemization Coupling (Recommended)
Context: Use this when coupling Boc-D-Leu-Leu-OH to a resin-bound peptide chain. Rationale: Carbodiimide activation (DIC) with highly acidic additives (HOAt or Oxyma) suppresses oxazolone formation by rapidly trapping the active ester and maintaining a lower pH than base-mediated methods.
Reagents:
-
Activator: DIC (N,N′-Diisopropylcarbodiimide)[1]
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[2] Note: HOAt is superior to HOBt for steric bulk.
-
Solvent: DMF (Dimethylformamide), anhydrous.
Protocol Steps:
-
Calculation: Use 3.0 equivalents (eq) of Boc-D-Leu-Leu-OH relative to the resin loading.
-
Dissolution: Dissolve the dipeptide and 3.0 eq of HOAt in minimal anhydrous DMF.
-
Activation: Add 3.0 eq of DIC .
-
Critical: Do NOT add DIEA or NMM. Keep the activation solution base-free.
-
Allow to pre-activate for 2–3 minutes only. Long pre-activation increases oxazolone risk.
-
-
Coupling: Add the mixture immediately to the resin-bound peptide (free amine form).
-
Incubation: Agitate at room temperature for 2 to 4 hours .
-
Note: Dipeptides couple slower than single amino acids due to steric bulk.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin). If slightly positive, perform a second coupling (re-couple) using fresh reagents for half the time.
Method B: Incorporation as an N-Terminal Cap (Fmoc-SPPS Context)
Context: Using Boc-D-Leu-Leu-OH as the final residues in an Fmoc synthesis strategy. Rationale: The Boc group is stable to piperidine. This allows the dipeptide to be coupled, and the Boc group remains until the final global cleavage with TFA, which simultaneously removes the peptide from the resin and deprotects the N-terminus.
-
Resin Prep: Ensure the Fmoc-peptide-resin is deprotected (Fmoc removed) and washed with DMF.
-
Coupling: Follow Method A (DIC/HOAt).
-
Alternative: If DIC is unavailable, use HATU (2.9 eq) / TMP (2,4,6-Trimethylpyridine, 6.0 eq) . TMP is a weaker, more sterically hindered base than DIEA, reducing proton abstraction at the chiral center [1].
-
-
Final Cleavage: Wash resin with DCM. Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. This removes the Boc group and cleaves the peptide from the resin (assuming Wang/Rink linker).
Part 5: Workflow Visualization
The following decision tree guides the integration of this dipeptide into your broader synthesis campaign.
Figure 2: Decision matrix for incorporating Boc-D-Leu-Leu-OH. Note that in Fmoc synthesis, this reagent is best used as a terminal cap.
Part 6: Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Doublet peaks in HPLC | Racemization of C-terminal Leu (L → D). | Switch to DIC/HOAt. Avoid DIEA. Lower coupling temp to 0°C for first hour. |
| Incomplete Coupling | Steric hindrance of the dipeptide. | Double couple. Use Magic Mixture (DCM/DMF/NMP 1:1:1) to improve resin swelling. |
| Mass Shift (+56 Da) | t-Butyl cation scavenging failure (Boc removal). | Ensure scavengers (TIS/Water) are fresh in the cleavage cocktail. |
References
-
Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Fmoc-Amino Acid Fluorides. Journal of Organic Chemistry.
-
Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Sigma-Aldrich. (2024). Boc-D-Leu-OH Product Specification and Handling. Merck/Sigma Technical Data.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Application Note: Stereochemical Characterization of Peptides Containing D-Amino Acids
Abstract
The incorporation of D-amino acids into peptide therapeutics is a critical strategy for enhancing proteolytic stability and modulating receptor affinity. However, distinguishing D-isomers from their L-counterparts presents a formidable analytical challenge, as they are isobaric and often co-elute in standard reversed-phase liquid chromatography (RPLC). This Application Note details two orthogonal workflows for the unequivocal identification of D-amino acids: (1) The Advanced Marfey’s Method for residue-specific absolute configuration determination, and (2) Ion Mobility Mass Spectrometry (IMS-MS) for the separation of intact peptide epimers based on gas-phase conformational differences.
Introduction: The "Silent" Modification
In drug development, D-amino acids are frequently employed to arrest enzymatic degradation.[1] For example, the substitution of L-Ala with D-Ala in enkephalins dramatically increases half-life. However, unintentional racemization during solid-phase peptide synthesis (SPPS)—particularly at Cysteine and Histidine residues—can generate impurities that are chemically identical (isobaric) but pharmacologically inactive or toxic.
Standard LC-MS relies on mass-to-charge ratio (m/z) and hydrophobicity. Since D/L enantiomers share identical masses and often have negligible differences in hydrophobicity on achiral columns, they act as "silent" impurities. This guide provides the protocols to break this silence.
Technique A: Residue-Specific Analysis via Marfey’s Method[2][3]
The "Gold Standard" for determining the absolute configuration of amino acids within a peptide is Marfey’s Method . This technique relies on derivatizing the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2]
Mechanism of Action
The reaction involves a nucleophilic aromatic substitution. The amine of the amino acid attacks the fluorinated carbon of the L-FDAA.
-
Result: The L-amino acid forms an L-L diastereomer . The D-amino acid forms an L-D diastereomer .
-
Separation: Unlike enantiomers, diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.
-
Elution Rule: Generally, the L-D diastereomer elutes later than the L-L diastereomer on C18 phases due to stronger intramolecular hydrogen bonding in the L-D complex, which reduces its interaction with the aqueous mobile phase (increasing effective hydrophobicity).
Protocol: Advanced Marfey’s Analysis[3][4]
Materials:
-
Reagent: L-FDAA (Marfey’s Reagent) or L-FDLA (Leucine variant for higher hydrophobicity).
-
Solvent: Acetone, 1M NaHCO₃, 1M and 6N HCl.
-
Standard: Racemic mixture of the amino acid (DL-AA).
Step-by-Step Workflow:
-
Acid Hydrolysis:
-
Dissolve 50 µg of peptide in 100 µL of 6N HCl.
-
Incubate at 110°C for 24 hours under N₂ atmosphere (or 150°C for 15 min in a microwave reactor to minimize Trp degradation).
-
Evaporate to dryness using a SpeedVac.
-
-
Derivatization:
-
Resuspend the dried hydrolysate in 50 µL water.
-
Add 20 µL of 1M NaHCO₃ (Critical: pH must be >8.0 to deprotonate the amine for nucleophilic attack).
-
Add 100 µL of 1% L-FDAA in acetone .
-
Incubate at 40°C for 60 minutes.
-
-
Quenching:
-
Stop the reaction by adding 20 µL of 1M HCl .
-
Dilute with 200 µL of 50% Acetonitrile/Water.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 minutes (Slow gradient is essential for diastereomer resolution).
-
Detection: Monitor UV at 340 nm (dinitrophenyl absorbance) and MS (Extracted Ion Chromatogram).
-
Visualization of Marfey's Workflow
Figure 1: Workflow for Marfey’s Method.[4][2] The conversion of enantiomers to diastereomers allows separation on standard C18 columns.
Technique B: Intact Epimer Separation via Ion Mobility (IMS-MS)
While Marfey’s method is excellent for composition analysis, it destroys the peptide. To analyze intact peptide epimers (e.g., to detect a D-amino acid impurity in a final drug product), Ion Mobility Spectrometry (IMS) is the superior choice.
Principle: Collision Cross Section (CCS)
IMS separates ions in the gas phase based on their size, shape, and charge.
-
A peptide containing a D-amino acid will fold differently in the gas phase compared to its all-L isomer.
-
This difference in folding changes the Collision Cross Section (CCS) .
-
Even if the isomers have the exact same mass and LC retention time, they will drift through the IMS cell at different speeds.
Protocol: IMS-MS Screening
Equipment: High-resolution Q-TOF with IMS capability (e.g., TWIMS or TIMS).
-
Sample Preparation:
-
Dilute peptide to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: If separation is poor, add trace metal salts (e.g., 10 µM ZnOAc). Metal adducts often lock the peptide into more distinct conformers than protonated species.
-
-
IMS Tuning:
-
Soft Ionization: Keep source temperature <100°C to preserve solution-phase conformers.
-
Wave Velocity/Height: Optimize to maximize resolution (R > 50).
-
Gas: Nitrogen is standard; Helium provides "truer" CCS values but is harder to implement in some instruments.
-
-
Data Analysis:
-
Extract the Drift Time (dt) for the parent ion m/z.
-
Compare the Drift Time of the sample against a pure L-peptide standard.
-
D-isomer identification: Presence of a secondary drift peak or a shift in the CCS centroid value.
-
Visualization of IMS Separation Logic
Figure 2: IMS separates isobaric peptides based on their 3D conformational "shadow" (CCS) in the gas phase.
Analytical Decision Matrix & Troubleshooting
Method Selection Guide
| Requirement | Recommended Technique | Why? |
| Unknown Impurity ID | Marfey's Method | You need to know which residue is D-configured. |
| QC Release Testing | Chiral LC or IMS | Faster; requires analyzing the intact molecule. |
| High Throughput | IMS-MS | Separation occurs in milliseconds; no long gradients needed. |
| Complex Matrix (Plasma) | LC-MS/MS (SRM) | Marfey's can be adapted for SRM detection of specific D-amino acids in plasma. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Marfey's: Low Yield | pH < 8.0 during derivatization.[5] | Ensure NaHCO₃ is fresh. The amine must be uncharged to react. |
| Marfey's: Co-elution | Gradient too steep. | Flatten gradient to 0.5% B per minute. Switch to L-FDLA (more hydrophobic). |
| IMS: No Separation | Conformers are too similar. | Metalation: Spike sample with Li+ or Zn2+. Metal adducts often exaggerate shape differences. |
| Trp/Cys Loss | Acid hydrolysis degradation. | Add 1% Phenol to HCl as a scavenger or use Propionic acid/HCl (1:1) at 150°C. |
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Fujii, K., et al. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Elucidation of limitations of Marfey's method.[6][7] Analytical Chemistry, 69(16), 3346-3352. Link
-
Clemmer, D. E., & Jarrold, M. F. (1997). Ion mobility measurements and their applications to clusters and biomolecules. Journal of Mass Spectrometry, 32(6), 577-592. Link
-
FDA Guidance for Industry. (2023). Development of Therapeutic Protein Biosimilars: Comparative Analytical Assessment and Other Quality-Related Considerations. Link
-
Jia, C., et al. (2017). Fast and Effective Ion Mobility–Mass Spectrometry Separation of D-Amino-Acid-Containing Peptides. Analytical Chemistry, 89(17), 9048–9055. Link
Sources
- 1. jpt.com [jpt.com]
- 2. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency for Hydrophobic Dipeptides
Welcome to the technical support center for hydrophobic peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with coupling hydrophobic dipeptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.
Hydrophobic peptides, particularly those containing consecutive bulky residues like Valine, Leucine, and Isoleucine, are notoriously "difficult sequences".[1] The primary challenges stem from their high potential for aggregation and low solubility in both aqueous and organic solvents.[1][2] During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into stable secondary structures (e.g., β-sheets) through inter-chain hydrogen bonding, leading to poor solvation, resin shrinking, and incomplete reactions.[3][4] This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of hydrophobic dipeptides, offering probable causes and actionable solutions.
Problem 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
A positive color test (e.g., blue beads with the Kaiser test) after the coupling step, indicating unreacted free primary amines.[5] Note: The standard Kaiser test is not applicable for detecting unreacted secondary amines like Proline; an isatin or chloranil test should be used instead.[6]
-
Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (the target peptide missing one or more amino acids).[6]
-
The resin matrix visibly shrinks during synthesis.
Probable Causes:
-
On-Resin Aggregation: The growing peptide chains interact with each other via hydrogen bonds, forming insoluble aggregates that physically block reactive sites.[3][7] This is the most common cause for difficult sequences.
-
Steric Hindrance: The bulky side chains of both the incoming amino acid and the N-terminal residue on the resin clash, slowing down the reaction kinetics.[6][8] This is particularly challenging when coupling two α,α-disubstituted amino acids or N-alkylated amino acids.[9]
-
Poor Solvation: The peptide-resin is not adequately solvated by the reaction solvent, leading to collapsed chains and reduced access to reactive sites.[10]
-
Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the high activation energy required for sterically hindered or aggregation-prone sequences.[5]
Recommended Solutions:
-
Enhance Reagent Reactivity: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are generally more effective than carbodiimides for difficult couplings.[5][11][12]
-
HATU, HCTU, COMU: These are highly efficient and considered among the most powerful reagents for overcoming steric hindrance and promoting coupling in aggregating sequences.[6][11][13] HATU, in particular, is often recommended as the gold standard for difficult couplings.[6] The HOAt-based reagents (like HATU) are generally superior to HOBt-based ones (like HBTU).[11][14]
-
Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices, offering high coupling efficiency with a lower risk of guanidinylation side reactions compared to uronium salts.[11][12]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Microwave-assisted synthesis can significantly accelerate coupling rates and help disrupt secondary structures, overcoming both aggregation and steric barriers.[3][7][15] If microwave heating is not available, conventional heating to 50-60°C can also be effective, though care must be taken to minimize racemization, especially with sensitive residues like Cys and His.[15]
-
Extend Coupling Time & Double Couple: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[5] If the coupling is still incomplete, perform a second coupling step with a fresh solution of activated amino acid.[16]
-
-
Improve Solvation:
-
Change the Primary Solvent: While DMF is the most common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) is less polar and often superior for maintaining the solubility of growing hydrophobic peptides, preventing aggregation.[16][17]
-
Use Solvent Mixtures: A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation for difficult sequences.[1] The addition of chaotropic agents (like LiCl or KSCN) or structure-disrupting solvents like trifluoroethanol (TFE) can also be beneficial.[2][18]
-
-
Disrupt Secondary Structures:
-
Incorporate Pseudoproline Dipeptides: These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheet structures responsible for aggregation.[7] The native residue is regenerated during the final acid cleavage.
-
Use Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone nitrogen atom prevents inter-chain hydrogen bonding.[19] This is a very effective but more synthetically complex strategy.
-
Problem 2: Poor Solubility of Cleaved Peptide
Symptoms:
-
The lyophilized crude peptide powder does not dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures).[2]
-
Precipitation occurs during purification or analysis.[1]
Probable Causes:
-
Inherent Hydrophobicity: The amino acid composition of the dipeptide results in a molecule with very low affinity for aqueous or moderately polar organic solvents.[20] Peptides with over 25% hydrophobic residues are often problematic.[20]
Recommended Solutions:
-
Use Co-Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent first, then dilute with the desired aqueous buffer.
-
DMSO: The preferred choice for highly hydrophobic, uncharged peptides.[20][21]
-
Formic Acid or Acetic Acid: Often used to improve solubility for HPLC and MS analysis.[2]
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP): Excellent for disrupting aggregation and solubilizing hydrophobic peptides.[2][19] A solution of 10-20% TFE in a standard buffer can be effective.[19]
-
-
Adjust pH: The solubility of a peptide is typically lowest at its isoelectric point (pI). Adjusting the pH away from the pI using acidic (e.g., dilute acetic acid) or basic (e.g., dilute ammonium bicarbonate) solutions can increase charge and improve solubility.[20][21]
-
Employ Physical Methods:
-
Incorporate Temporary Solubilizing Tags: For extremely difficult cases, hydrophilic tags can be added to the N- or C-terminus during synthesis to aid in handling and purification. These tags are then cleaved off to yield the final product.[2][10]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for a hydrophobic dipeptide with significant steric hindrance?
For challenging couplings involving sterically hindered and hydrophobic residues, high-reactivity uronium or phosphonium salt reagents are strongly recommended. HATU is often considered the most effective choice due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.[11] COMU is another excellent option that offers high reactivity and produces water-soluble byproducts, simplifying purification.[14]
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | Gold standard for difficult couplings; fast reaction rates.[6] | Can cause guanidinylation of the N-terminus if used in large excess.[4][11] |
| Phosphonium | PyBOP, PyAOP | High | High efficiency; no risk of guanidinylation.[11] | More expensive than some alternatives.[12] |
| Carbodiimide | DCC, DIC, EDC | Moderate | Cost-effective; EDC is water-soluble.[13][22] | Often insufficient for hindered couplings; risk of racemization without additives (HOBt, Oxyma).[12][13] |
Q2: How do pseudoproline dipeptides work and when should I use them?
Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are incorporated as a single dipeptide unit. The cyclized side chain introduces a "kink" into the peptide backbone, similar to proline.[7] This structural disruption breaks the planarity required for the formation of extended β-sheet structures, which are the primary cause of on-resin aggregation.[7] You should consider using a pseudoproline dipeptide when your sequence contains stretches of contiguous hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) that are known to promote aggregation.[1][7]
Q3: Is it better to use DMF or NMP as the primary solvent for hydrophobic sequences?
While DMF is the standard, NMP is often a better choice for synthesizing hydrophobic peptides. NMP is less polar than DMF and has a greater capacity to solvate the growing hydrophobic peptide chain, which helps to prevent on-resin aggregation and precipitation.[16][17] This improved solvation can lead to higher crude purity and overall yield, even for relatively short but extremely hydrophobic sequences.[17]
Q4: My crude peptide looks fine on MS, but I can't get a good peak on RP-HPLC. What's wrong?
This is a common issue related to poor solubility and on-column aggregation. Hydrophobic peptides can interact very strongly with the C18 stationary phase of the column, leading to broad peaks, poor resolution, or even irreversible adsorption.[2]
-
Modify Mobile Phase: Add formic acid (0.1%) to both mobile phases to ensure the peptide is protonated and improve peak shape. In difficult cases, adding a small amount of TFE or HFIP to the mobile phase can drastically improve solubility and chromatography.
-
Change Column: If using a C18 column, try a less hydrophobic stationary phase, such as C8 or C4, which will have a weaker interaction with your peptide.[17]
-
Increase Temperature: Heating the column compartment (e.g., to 40-60°C) can improve peak shape and reduce retention times.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Dipeptide using HATU
This protocol outlines a general procedure for coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) onto a resin-bound valine (Val-Resin) using HATU.
Materials:
-
Fmoc-Val-Resin (0.1 mmol scale)
-
Fmoc-Val-OH (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous NMP
Procedure:
-
Resin Preparation: Swell the Fmoc-Val-Resin in NMP for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with NMP (5x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH and HATU in NMP. Add DIPEA to the solution. Vortex for 1-2 minutes to pre-activate the carboxylic acid.[6]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected Val-Resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue the reaction for another 2 hours or consider a double coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with NMP (5x) to remove excess reagents and byproducts.[6] The resin is now ready for the next deprotection and coupling cycle.
References
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Müller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Wahlström, K. (2009). Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. DiVA portal. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
Synbio Technologies. (n.d.). Guidelines for Peptide Dissolving. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Request PDF. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]
-
Chemitry. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Bordignon, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]
-
Katritzky, A. R., et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Angell, Y. L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]
-
Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]
-
AAPPTEC. (2020). Synthesizing Hydrophobic Peptides. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
McMillan, R. A., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. [Link]
-
Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme.de [thieme.de]
- 10. Development and characterisation of protecting groups that enhance the solubility of synthetic peptides : Methods to improve the aqueous solubility of hydrophobic peptides [hv.diva-portal.org]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. jpt.com [jpt.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. researchgate.net [researchgate.net]
- 20. jpt.com [jpt.com]
- 21. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 22. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Guide: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary: The Mechanism of Failure
In Boc chemistry, the removal of the tert-butyloxycarbonyl (Boc) group is an acidolytic cleavage, typically driven by Trifluoroacetic Acid (TFA).[1][] While generally robust, "incomplete deprotection" is a silent killer of yield. It manifests not as a total failure, but as deletion sequences (des-X peptides) that are often impossible to purify from the target peptide.
The Core Mechanism:
The reaction follows an SN1 pathway. The acid protonates the urethane carbonyl, leading to the collapse of the Boc group into a tert-butyl cation (
The Failure Mode: If the Boc group is not removed, the N-terminus remains capped.[3] The subsequent coupling step fails for that specific chain, terminating its growth. The primary culprit is rarely chemical inertness but rather biophysical accessibility (aggregation) or cationic saturation (inadequate scavenging).
Diagnostic Protocol: "Is it really incomplete?"
Before altering chemistry, validate the failure. Visual observation of the resin is insufficient.
Primary Test: The Kaiser Test (Ninhydrin)
-
Principle: Reacts with free primary amines.
-
Target Result (Post-Deprotection): Deep Blue solution and beads.
-
Failure Result: Colorless or faint blue (indicates Boc is still attached).
The "Silent" False Negative: Proline & Secondary Amines
If the residue being deprotected is Proline, Sarcosine, or N-methyl amino acids, the Kaiser test will fail (remain yellow/colorless) even if deprotection was successful.
-
Corrective Action: Use the Chloranil Test or Isatin Test for secondary amines.[4][5]
-
Chloranil Positive: Dark Blue/Green beads.
-
Isatin Positive: Blue beads on yellow background.
-
Troubleshooting Scenario A: Aggregation (Steric Shielding)
Symptom: Kaiser test is negative (colorless) after standard 50% TFA/DCM treatment, but the residue is not a secondary amine. Root Cause: The peptide chain has formed internal hydrogen bonds (beta-sheets), collapsing the resin matrix and physically shielding the N-terminus from the acid.
Protocol 1: The "Swelling" Fix
Standard Boc deprotection uses 50% TFA in Dichloromethane (DCM).[6] DCM is a good swelling solvent for polystyrene, but aggregated peptides may require more disruption.
-
Drain the resin.
-
Wash 3x with DCM to remove residual water (water collapses polystyrene).
-
Treat with neat (100%) TFA for 5-10 minutes.
-
Why: High acid concentration disrupts H-bonds better than diluted mixtures.
-
-
Alternative: Use 50% TFA / 5% Phenol / 45% DCM .
-
Why: Phenol acts as a chaotrope and swelling agent, penetrating hydrophobic aggregates.
-
Protocol 2: Chaotropic Disruption (The "Magic" Mix)
If neat TFA fails, introduce chaotropic salts to break beta-sheet structures.
| Reagent | Concentration | Mechanism |
| NaClO₄ (Sodium Perchlorate) | 0.5 M in TFA/DCM | Strong chaotrope; disrupts H-bonds. |
| KSCN (Potassium Thiocyanate) | 0.5 M in TFA/DCM | Alternative chaotrope; highly effective for "difficult sequences" (e.g., poly-Ala/Val). |
Troubleshooting Scenario B: Side Reactions (The "Impurity" Trap)
Symptom: Deprotection works (positive Kaiser), but MS analysis shows mass shifts (+56 Da, +106 Da) or poor crude purity.
Root Cause: The generated tert-butyl cations (
Critical Pathway: Cation Scavenging
The
-
Tryptophan (Trp): Indole ring alkylation (+56 Da). Most Critical.
-
Methionine (Met): S-alkylation.
-
Cysteine (Cys): S-alkylation (if protecting group is labile).
-
Tyrosine (Tyr): Ring alkylation (less common with Bzl protection).
Visualization: The Scavenging Mechanism
The following diagram illustrates the competition between the scavenger and the peptide side-chains.
Caption: Competitive kinetics between scavengers and peptide nucleophiles for the reactive tert-butyl cation.
Optimized Scavenger Cocktails
Do not use "Standard" cocktails for Trp/Met containing peptides.
| Peptide Content | Recommended Cocktail (v/v) | Notes |
| Standard (No Trp/Met/Cys) | 50% TFA / 50% DCM | Simple, effective. |
| Contains Methionine | 50% TFA / 45% DCM / 5% DMS | Dimethylsulfoxide (DMS) prevents oxidation and scavenges. |
| Contains Tryptophan | 50% TFA / 45% DCM / 5% Water / 1% Indole | Avoid Thioanisole with Trp (risk of adducts). Water is a potent scavenger. |
| High Sensitivity (Cys/Trp/Met) | TFA / Phenol / Water / TIS (88:5:5:2) | The "Reagent B" style cocktail (adapted for Boc). |
Expert Tip: For Tryptophan-containing peptides, dithiothreitol (DTT) (1-5% w/v) can be dissolved directly into the TFA solution to suppress indole alkylation [1].
FAQ: Rapid Resolution Guide
Q: I see a +96 Da mass shift on my Tryptophan residue. What happened? A: This is likely a formyl group retention, not a Boc issue. If you used Boc-Trp(For)-OH, the formyl group is stable to TFA. It must be removed before HF cleavage (using piperidine/DMF) or during HF cleavage using specific thiol scavengers (like EDT), though the latter is less efficient.
Q: My resin turned purple during deprotection. Is this normal? A: If you are using Tryptophan , yes. The indole ring can oxidize or form dimers in acid, turning pink/purple. This often indicates insufficient scavenging. Add 1% Indole or DTT to your deprotection mix to act as a "sacrificial lamb" [2].
Q: Can I use Triisopropylsilane (TIS) in Boc chemistry? A: Yes, but cautiously. TIS is the gold standard for Fmoc cleavage (TFA-based), but in Boc-SPPS, we often use DCM as a co-solvent. TIS is compatible, but water is often a cheaper and highly effective scavenger for the t-butyl cation in the repetitive cycle, provided your resin tolerates it.
Q: The Kaiser test is negative, but I suspect the Boc is still there. What next? A: Perform a cleavage of a small resin aliquot .
-
Take 5-10 mg of resin.
-
Perform a mini-HF or TFMSA cleavage (or high-conc TFA if the linker allows).
-
Analyze by HPLC/MS.[7]
-
If the mass corresponds to Target + 100 Da (Boc), deprotection failed. If the mass is correct, the Kaiser test was a false negative (likely aggregation).
Visual Troubleshooting Workflow
Use this decision tree to standardize your response to deprotection issues.
Caption: Step-by-step decision logic for validating and correcting deprotection failures.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NIH (PubMed). (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Cleavage Cocktails for Peptides Synthesized with Boc Chemistry
Welcome to the Technical Support Center for Boc Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical final step of peptide synthesis: cleavage from the resin and removal of side-chain protecting groups. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the cleavage of peptides synthesized using Boc/Bzl chemistry.
Issue 1: Unexpected Peaks in HPLC/LC-MS of Crude Peptide
Symptom: Your analytical chromatogram shows multiple peaks besides the main product peak, indicating the presence of impurities.
Probable Cause: The primary reason for unexpected peaks is the generation of highly reactive carbocations during the acidic cleavage of the Boc group and benzyl-based side-chain protecting groups.[1][2][3][4] These carbocations, particularly the tert-butyl cation from the Boc group, are potent alkylating agents that can modify nucleophilic amino acid side chains.[2][3][4][5]
Solution: The key is to effectively "trap" these carbocations before they can react with your peptide. This is achieved by adding nucleophilic reagents called scavengers to the cleavage cocktail.[1][2][4][6] The choice and concentration of scavengers are critical and depend on the specific amino acids in your peptide sequence.
Workflow for Diagnosing and Resolving Side Reactions
Caption: Troubleshooting workflow for side reactions during Boc-SPPS cleavage.
Table 1: Scavenger Selection for Sensitive Amino Acids
| Sensitive Residue | Side Reaction | Recommended Scavengers | Comments |
| Tryptophan (Trp) | Alkylation of the indole ring by tert-butyl and benzyl cations.[4][7] | Thioanisole, 1,2-ethanedithiol (EDT), p-cresol.[2][7] | Avoid using only anisole if Trp is present, as it can lead to side products.[2] Thioanisole cation adducts can potentially alkylate the indole nitrogen.[8] |
| Methionine (Met) | S-alkylation to form sulfonium salts; oxidation to methionine sulfoxide.[4][7] | Thioanisole, dimethyl sulfide (DMS).[2][6][8] | DMS can also reduce any pre-existing Met(O) back to Met, especially in "low-high" cleavage protocols. |
| Cysteine (Cys) | S-alkylation by tert-butyl cations.[4][7][9] | p-thiocresol, DMS, dithiothreitol (DTT).[2][8][10] | Proper scavenging is crucial to maintain the free thiol for disulfide bond formation or other modifications. |
| Tyrosine (Tyr) | Alkylation of the phenolic ring.[4][7] | Anisole, p-cresol, phenol.[2][10][11] | Anisole is a classic scavenger that effectively protects Tyr by acting as a carbocation sink.[2] |
| Arginine (Arg) | Protecting groups like Tosyl (Tos) are very acid stable and require longer cleavage times or stronger conditions.[8] | Cleavage time may need to be extended to 2 hours.[8] | The protecting groups on Arg (e.g., Pbf, Pmc) can also generate reactive cations that require scavenging.[7][12] |
| Aspartic Acid (Asp) | Aspartimide formation, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[6] | Cleave at lower temperatures (≤ 5°C).[8] | This side reaction is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminal amine is protonated.[6] |
| Glutamic Acid (Glu) | Formation of a pyroglutamyl residue or reaction with anisole to form a ketone.[6][13] | Cleave at lower temperatures (≤ 5°C).[8] | This occurs via an acylium ion intermediate generated in strong acid.[2][13] |
Issue 2: Incomplete Cleavage or Deprotection
Symptom: The yield of the desired peptide is low, and analysis shows the presence of peptide still attached to the resin or with side-chain protecting groups remaining.
Probable Cause:
-
Insufficient reaction time or temperature: Certain protecting groups, like Arg(Tos) and Cys(pMeBzl), are more resistant to acid cleavage and require longer reaction times or slightly elevated temperatures.[2][8]
-
Inefficient cleavage reagent: The strength of the acidic reagent may be insufficient for complete cleavage from the resin or removal of all protecting groups. Anhydrous Hydrogen Fluoride (HF) is the most common and effective reagent for Boc-SPPS.[1][14] Alternatives like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used but may not remove all protecting groups.[8]
-
Improper pre-cleavage preparation: Some protecting groups are not removed by the final strong acid cleavage and must be removed beforehand. These include His(Dnp) and Trp(For).[1][6]
Solution:
-
Optimize Reaction Conditions: For peptides containing Arg(Tos), extend the cleavage time to 2 hours at 0-5°C.[8]
-
Verify Reagent and Setup: Ensure you are using a high-quality, strong acid cleavage reagent like anhydrous HF in a specialized, HF-resistant apparatus.[1]
-
Perform Pre-Cleavage Deprotections:
-
His(Dnp): Treat the resin-bound peptide with a 20-fold molar excess of thiophenol in DMF for 1-2 hours (or overnight) at room temperature before the final cleavage.[6]
-
Trp(For): The formyl group can be removed by treating the resin with 10% piperidine in DMF at 0-5°C for 2 hours.[6] Alternatively, it can be removed during a "low-high" HF cleavage by including a thiol scavenger like p-thiocresol.[8]
-
N-terminal Boc group: It is good practice to remove the final N-terminal Boc group with 50% TFA/DCM before HF cleavage to prevent tert-butylation of sensitive residues.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind Boc/Bzl peptide synthesis and cleavage?
A1: The Boc/Bzl strategy is based on graduated acid lability.[15][16] The temporary Nα-Boc protecting group is removed at each cycle of amino acid addition using a moderate acid like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][15] The side-chain protecting groups (mostly benzyl-based, Bzl) and the peptide-resin linkage are stable to these conditions but are cleaved simultaneously at the end of the synthesis using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[15][16]
Q2: What is the difference between a standard HF cleavage and a "low-high" HF cleavage?
A2: The "low-high" HF procedure, developed by Tam and Merrifield, is a two-step method designed to minimize side reactions.[2][6]
-
Low HF Step: The peptide-resin is first treated with a low concentration of HF in a high concentration of a scavenger, typically dimethyl sulfide (DMS).[2][8] This milder condition (SN2 mechanism) is sufficient to remove more labile protecting groups while minimizing the formation of damaging carbocations.[2]
-
High HF Step: After the "low" step, the volatile reagents are removed, and the peptide-resin is treated with neat ("high") HF to cleave the more resistant protecting groups (like Arg(Tos)) and the peptide from the resin via an SN1 mechanism.[2][8]
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Synthetic Peptides by HPLC: A Comparative Analysis Featuring Boc-D-Leu-Leu-OH
Executive Summary
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of synthetic peptides, a critical parameter for ensuring experimental reproducibility and therapeutic safety.[1][2] This guide provides an in-depth comparison of common Reversed-Phase HPLC (RP-HPLC) methodologies, explaining the fundamental principles and strategic choices that underpin robust analytical methods. We will use the separation of a target peptide from a common process-related impurity—represented by the hydrophobic, protected dipeptide Boc-D-Leu-Leu-OH —as a practical case study. This comparison will focus on the critical roles of stationary phase chemistry and mobile phase modifiers, providing researchers, scientists, and drug development professionals with the expertise to develop, optimize, and troubleshoot their peptide purity assessments.
Introduction: The Imperative of Peptide Purity
Common impurities originating from SPPS include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.[3][6][7]
-
Truncated Sequences: Incomplete peptide chains, often capped to prevent further elongation.[6][8]
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups (e.g., Boc, Fmoc) on the N-terminus or on amino acid side chains.[3][6][9]
-
Products of Side Reactions: Modifications such as oxidation, deamidation, or racemization.[3][9]
RP-HPLC is the industry-standard method for separating and quantifying these impurities, providing a detailed purity profile of the synthetic peptide.[1][10] This guide will focus on a particularly challenging class of impurities: hydrophobic, N-terminally protected fragments, exemplified by Boc-D-Leu-Leu-OH. Such fragments can be difficult to resolve from the main product and serve as an excellent model for method development and comparison.
Fundamentals of Peptide Separation by RP-HPLC
RP-HPLC separates molecules based on their hydrophobicity.[1] The system consists of a non-polar stationary phase (the column, typically packed with silica particles modified with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[1] Peptides are injected into the system and eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the C18 stationary phase and therefore require a higher concentration of organic solvent to elute, resulting in longer retention times.[1]
The Crucial Role of Ion-Pairing Reagents
Peptides are zwitterionic molecules, carrying both positive (e.g., Lys, Arg, N-terminus) and negative (e.g., Asp, Glu, C-terminus) charges. These charges can interact with residual free silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, an acidic mobile phase modifier, known as an ion-pairing reagent, is used.[11][12]
These reagents, such as trifluoroacetic acid (TFA), serve two main purposes:
-
Suppressing Silanol Interactions: At a low pH (around 2), residual silanols are protonated and neutralized.
-
Forming Neutral Ion Pairs: The anionic counter-ion (e.g., TFA⁻) forms a neutral ion pair with the positively charged residues on the peptide.[13] This masks the charges, increases the peptide's overall hydrophobicity, and promotes better interaction with the stationary phase, leading to sharper peaks and improved resolution.[11][14][15]
The workflow for developing an HPLC purity method is a systematic process, as illustrated below.
Caption: Workflow for HPLC peptide purity method development.
Comparative Guide: Mobile Phase Modifiers
The choice of ion-pairing reagent is one of the most critical decisions in method development, creating a trade-off between chromatographic performance and mass spectrometry (MS) compatibility. Let's compare the three most common choices: Trifluoroacetic Acid (TFA), Formic Acid (FA), and Difluoroacetic Acid (DFA).
Scenario: Separating Target Peptide from Boc-D-Leu-Leu-OH Impurity
-
Target Peptide: A moderately hydrophilic 15-mer peptide.
-
Key Impurity: Boc-D-Leu-Leu-OH, a highly hydrophobic, protected fragment. Due to the bulky, non-polar Boc group, this impurity will be strongly retained on a C18 column.
| Feature | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | 0.1% Difluoroacetic Acid (DFA) |
| Ion-Pairing Strength | Strong[16] | Weak[17] | Intermediate[16] |
| Chromatographic Resolution | Excellent. Strong ion-pairing leads to sharp, symmetrical peaks and superior separation of closely eluting species.[16][18] | Fair. Weaker ion-pairing can result in broader peaks and reduced resolution, especially for basic peptides. | Good. Offers a balance, often providing better resolution than FA without the strong MS suppression of TFA.[16] |
| MS Signal Suppression | Severe. TFA is a strong ion suppressor in electrospray ionization (ESI-MS), making it unsuitable for sensitive LC-MS analysis.[18] | Minimal. FA is highly volatile and provides good protonation, making it the standard for LC-MS applications.[17] | Low to Moderate. Less suppression than TFA, offering a good compromise for LC-MS when higher resolution is needed.[16] |
| Retention Time | Longest retention times due to the formation of highly hydrophobic ion pairs.[14][18] | Shortest retention times. | Intermediate retention times. |
| Best Application | Purity assessment by UV detection. When maximum resolution is the primary goal and MS detection is not required.[10] | LC-MS based applications. Peptide mapping, impurity identification, and quantification by MS. | High-resolution LC-MS. When FA provides insufficient chromatographic separation but TFA's signal suppression is unacceptable.[16] |
Comparative Guide: Stationary Phase Chemistry
While the C18 column is the workhorse for peptide analysis, other stationary phases offer alternative selectivity, which can be crucial for resolving challenging impurities.
| Stationary Phase | Key Characteristics | Performance for Boc-D-Leu-Leu-OH Separation |
| C18 (Octadecylsilane) | High Hydrophobicity. The industry standard, offering strong retention for a wide range of peptides.[19] Pore sizes of 300Å are recommended for peptides to ensure access to the bonded phase surface.[20][21] | Excellent. Provides strong retention of the hydrophobic Boc-protected impurity, leading to good separation from a more hydrophilic main peptide. May require long gradients for very hydrophobic peptides. |
| C8 (Octylsilane) | Intermediate Hydrophobicity. Less retentive than C18. Useful for reducing the long run times associated with very hydrophobic peptides or large proteins.[22] | Good. Will reduce the retention time of the Boc-D-Leu-Leu-OH impurity. This can be advantageous if the impurity elutes very late on a C18 column, saving analysis time. Resolution may be slightly compromised compared to C18. |
| Phenyl-Hexyl | Alternative Selectivity. Offers moderate hydrophobicity combined with π-π interactions due to the phenyl ring structure. Particularly effective for peptides containing aromatic amino acids (Phe, Tyr, Trp).[22] | Potentially Excellent. The optimal choice depends on the main peptide's sequence. If the target peptide is rich in aromatic residues, this phase can alter the elution order and improve separation from the purely aliphatic/hydrophobic Boc-D-Leu-Leu-OH impurity. |
Experimental Protocols
Protocol 1: Standard Peptide Purity Assessment by RP-HPLC
This protocol is designed for the routine purity analysis of a synthetic peptide using standard, robust conditions.
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: C18, 300Å, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the peptide and dissolve in 1 mL of Sample Diluent to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Elevating the temperature can improve peak shape for hydrophobic peptides.[11][20]
-
Detection Wavelength: 214 nm (for peptide bonds).[1][10][19]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 30.0 65 31.0 95 35.0 95 36.0 5 | 40.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.[1]
-
Protocol 2: System Suitability Testing (SST)
This protocol must be run before any sample analysis to verify that the chromatographic system is performing adequately.[19][23] It often uses a standard mixture containing the main peptide and a known, critical impurity.
-
Prepare SST Solution: Create a solution containing the main peptide reference standard and spiked with a known, closely eluting impurity (or use a batch known to contain this impurity).
-
Perform 5 Replicate Injections of the SST solution using the method described in Protocol 1.
-
Evaluate SST Parameters against pre-defined acceptance criteria (based on ICH/USP guidelines).[23][24]
-
Tailing Factor (Asymmetry): Must be ≤ 2.0 for the main peptide peak.
-
Resolution (Rs): Must be ≥ 2.0 between the main peptide and the critical impurity peak.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the main peptide peak across 5 replicates.
-
Relative Standard Deviation (RSD) of Retention Time: Must be ≤ 1.0% for the main peptide peak across 5 replicates.
-
The relationship between these critical parameters ensures the method is valid and ready for sample analysis.
Caption: Key parameters for a successful System Suitability Test.
Conclusion and Recommendations
The accurate assessment of synthetic peptide purity is non-negotiable for reliable research and drug development. A well-designed RP-HPLC method is the cornerstone of this assessment.
-
For routine UV-based purity checks, a C18 column with a water/acetonitrile gradient containing 0.1% TFA provides the highest resolution and is the recommended starting point.
-
For LC-MS applications, where impurity identification is key, 0.1% formic acid is the standard. If higher resolution is required, 0.1% difluoroacetic acid offers an excellent compromise between chromatographic performance and MS sensitivity.
-
Method optimization should always be considered. Adjusting the gradient slope, temperature, and exploring alternative stationary phases like C8 or Phenyl-Hexyl can resolve particularly challenging separations.
-
System Suitability Testing is mandatory. Never analyze samples without first verifying that your system meets established performance criteria for resolution, peak shape, and precision.
By understanding the causality behind these choices, scientists can move beyond rote application of protocols and intelligently design analytical methods that are robust, reliable, and fit for purpose.
References
- (2026). HPLC Purity Testing Explained: What Researchers Need to Know. Google Search.
- (2026). HPLC Purity Testing Explained: What Researchers Need to Know. Google Search.
-
Mant, C. T., & Hodges, R. S. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Van Eeckhaut, A., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. [Link]
-
JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. [Link]
-
Gilar, M., et al. (2011). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC. [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Weng, L., et al. (2020). Investigation of Impurities in Peptide Pools. MDPI. [Link]
- Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Google Search.
-
Guo, D., et al. (2008). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC. [Link]
-
Jarończyk, M., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. MDPI. [Link]
-
Bio-Rad Laboratories. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]
-
Dolan, J. W. (2005). Validation and Peptide Mapping. LCGC International. [Link]
-
Åsberg, D., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Roy, A. (2014, February 10). How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
Sources
- 1. wheretofindpeptides.com [wheretofindpeptides.com]
- 2. gencefebio.com [gencefebio.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. usp.org [usp.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 8. almacgroup.com [almacgroup.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wheretofindpeptides.com [wheretofindpeptides.com]
- 20. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 21. hplc.eu [hplc.eu]
- 22. researchgate.net [researchgate.net]
- 23. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Structural Analysis of D-Leucine Containing Peptides by NMR Spectroscopy
Introduction
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, D-amino acids play a pivotal role. Substituting a native L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, most notably by increasing its resistance to proteolytic degradation and by imposing specific conformational constraints.[1][2] D-Leucine, with its bulky, hydrophobic side chain, is particularly effective at inducing unique structural motifs that can be critical for biological activity.
Understanding the precise three-dimensional structure of these modified peptides in a solution state, which closely mimics their physiological environment, is paramount for establishing structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled atomic-level insights into peptide conformation and dynamics.[3][4][5]
This guide provides a comprehensive comparison of core NMR methodologies for the structural analysis of D-leucine containing peptides. We will move beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Conformational Impact of a Single Chiral Inversion
The substitution of an L-leucine with a D-leucine forces a localized inversion of the peptide backbone. This seemingly minor change has significant structural consequences. While an L-amino acid chain readily adopts right-handed α-helical or extended β-sheet conformations, the introduction of a D-amino acid is sterically disruptive to these structures.[1] Often, this disruption is not a random unfolding but a predictable induction of a specific turn or kink, fundamentally altering the peptide's global fold. This principle is a powerful tool for peptide engineers, allowing them to design specific conformations for optimal target engagement.
Core NMR Techniques: A Comparative Overview
A multi-faceted approach employing several NMR experiments is necessary to move from a peptide sequence to a high-resolution 3D structure. Each experiment provides a unique piece of the structural puzzle.
| NMR Experiment | Information Provided | Relevance for D-Leucine Peptides |
| 1D ¹H NMR | Provides a global view of the peptide's folding state and purity. Chemical shift dispersion (the spread of signals) is a key indicator of structure. | A well-dispersed spectrum suggests a single, well-defined conformation, which is often the goal of D-leucine incorporation. Poor dispersion may indicate aggregation or a random coil state.[6] |
| 2D TOCSY | Total Correlation Spectroscopy maps all protons within a single amino acid's spin system (i.e., all protons connected by bonds). | This is the foundational step for resonance assignment. It allows the unambiguous identification of the D-leucine spin system (and all others) based on its characteristic pattern of connected protons.[3][7][8] |
| 2D NOESY/ROESY | The Nuclear Overhauser Effect Spectroscopy provides through-space correlations between protons that are close in space (< ~5-6 Å), regardless of their position in the sequence. | This is the most critical experiment for determining the 3D fold. NOEs reveal the proximity of different residues, providing the long-range constraints necessary to define the structure, especially the turn or kink induced by the D-leucine.[7][9][10] |
| ¹H-¹⁵N HSQC | The Heteronuclear Single Quantum Coherence experiment correlates each backbone amide proton to its directly attached nitrogen atom (requires ¹⁵N labeling). | This creates a "fingerprint" of the peptide, with one peak per residue (except Proline). It is exquisitely sensitive to the local electronic environment and is a powerful tool for comparative studies and interaction mapping.[11][12][13] |
| J-Coupling Analysis | Measurement of through-bond scalar couplings, particularly the ³JHNα coupling constant between the amide proton and the α-proton. | The Karplus equation relates the magnitude of this coupling to the backbone dihedral angle φ. This provides crucial angular constraints for defining the precise backbone geometry around the D-leucine and adjacent residues.[4][14] |
| Chemical Shift Perturbation (CSP) | Monitors changes in ¹H or ¹⁵N chemical shifts in an HSQC spectrum upon the addition of a binding partner (e.g., a protein target). | Used to map the binding interface. This allows researchers to verify if the D-leucine-induced conformation correctly presents the binding epitope to its target.[11][12][13][15][16] |
Experimental Protocols and Workflow Logic
Protocol 1: The Resonance Assignment Workflow
The first step in any structural analysis is to assign every relevant proton signal in the spectrum to its specific atom in the peptide sequence. This is achieved through a logical combination of TOCSY and NOESY experiments.
Causality: The TOCSY experiment identifies groups of signals belonging to the same amino acid but does not provide information about the order of these amino acids in the peptide chain. The NOESY experiment provides this sequential information by detecting spatial proximities between protons of adjacent residues (e.g., the α-proton of residue 'i' and the amide proton of residue 'i+1').
Caption: Workflow for sequence-specific resonance assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a 90% H₂O / 10% D₂O buffer system (e.g., 20 mM phosphate, pH 6.0) to a final concentration of 0.5-1.0 mM. The D₂O provides the lock signal for the spectrometer.
-
Acquire 2D TOCSY: Record a 2D TOCSY spectrum with a mixing time of ~60-80 ms. This long mixing time allows the magnetization to propagate throughout the entire amino acid side chain, making spin system identification easier.
-
Acquire 2D NOESY: Record a 2D NOESY spectrum with a mixing time of ~150-250 ms. This duration is optimal for observing the key sequential and medium-range NOEs in peptides of this size.
-
Data Analysis: a. In the TOCSY spectrum, identify the unique spin systems. Leucine has a characteristic AM(PT)X system with two distinct methyl doublets. b. In the NOESY spectrum, start from an unambiguously identified amide proton and find its corresponding α-proton (intra-residue NOE). c. From that α-proton, search for a cross-peak to another amide proton. This identifies the next residue in the sequence (sequential dαN(i, i+1) NOE). d. Repeat this process until all residues are assigned.
Protocol 2: 3D Structure Calculation and Refinement
Once resonances are assigned, the NOESY data is translated into geometric constraints to calculate the 3D structure.
Causality: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). This relationship allows us to convert peak volumes into upper distance limits, which serve as restraints for computational structure calculation algorithms.
Caption: Workflow for 3D peptide structure calculation from NMR data.
Step-by-Step Methodology:
-
NOE Integration: Integrate the volumes of all assigned NOESY cross-peaks.
-
Calibration and Constraint Generation: Calibrate the peak volumes using known distances (e.g., the distance between geminal protons). Classify NOEs as strong (<2.7 Å), medium (<3.5 Å), and weak (<5.0 Å) to generate a list of upper distance restraints.
-
Dihedral Angle Restraints: Measure ³JHNα coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to calculate the corresponding φ angle restraints.
-
Structure Calculation: Use a software package like CYANA or XPLOR-NIH. The software starts with a randomized peptide chain and uses a simulated annealing algorithm to fold it in a way that satisfies all the experimental distance and angle restraints.[17][18]
-
Ensemble Analysis: The calculation is repeated many times (e.g., 100-200 independent runs) to generate an ensemble of structures. The 20 lowest-energy structures that are most consistent with the data are selected to represent the solution structure. The precision of the structure is judged by the root-mean-square deviation (RMSD) among the ensemble.
Case Study: Comparing L-Leu vs. D-Leu Peptides
To illustrate the power of this approach, consider two hypothetical hexapeptides:
-
Pep-L: Ac-Ala-Lys-L-Leu-Gly-Leu-Ala-NH₂
-
Pep-D: Ac-Ala-Lys-D-Leu-Gly-Leu-Ala-NH₂
An NMR analysis would likely reveal the following key differences:
Table 1: Comparative ¹Hα Chemical Shifts (ppm) (Hypothetical Data)
| Residue | Pep-L (L-Leu) | Pep-D (D-Leu) | Δδ (ppm) | Interpretation |
| Ala1 | 4.25 | 4.26 | 0.01 | Minimal change |
| Lys2 | 4.30 | 4.15 | -0.15 | Moderate change, adjacent to substitution |
| Leu3 | 4.35 | 4.65 | +0.30 | Significant change at substitution site |
| Gly4 | 3.97 | 3.80 | -0.17 | Moderate change, adjacent to substitution |
| Leu5 | 4.33 | 4.34 | 0.01 | Minimal change |
| Ala6 | 4.28 | 4.28 | 0.00 | No change |
The significant downfield shift of the D-Leu Hα proton in Pep-D is a classic indicator of a major conformational change at that position.
Table 2: Key Sequential and Medium-Range NOEs (Hypothetical Data)
| NOE Contact | Pep-L (L-Leu) | Pep-D (D-Leu) | Structural Implication |
| dαN(Leu3, Gly4) | Strong | Strong | Standard sequential contact |
| dNN(Leu3, Gly4) | Weak | Weak | Indicates some turn character |
| dαN(Lys2, Leu5) | Absent | Strong | Defines a Type II' β-turn in Pep-D |
| dαβ(Ala1, Gly4) | Weak/Absent | Absent | Suggests extended or loose helical structure in Pep-L |
The presence of a strong NOE between the α-proton of Lys2 and the amide proton of Leu5 in Pep-D is a hallmark of a specific turn structure that brings these residues into close proximity. This long-range contact would be absent in the more extended or helical conformation of Pep-L, providing definitive proof of the D-leucine-induced fold.
Integrating Computational Modeling
For an even more refined understanding, NMR-derived restraints can be combined with molecular dynamics (MD) simulations. This allows for the exploration of the peptide's conformational landscape and dynamics on a broader timescale, providing insights that complement the population-averaged NMR data.[17][19][20][21]
Conclusion
The structural analysis of peptides containing D-leucine is a powerful strategy in modern chemical biology and drug design. NMR spectroscopy provides an indispensable toolkit for this task. A systematic approach, beginning with resonance assignment (TOCSY, NOESY), followed by the generation of geometric restraints (NOE distances, J-coupling derived angles), and culminating in computational structure calculation, allows for the high-resolution determination of their solution structures. By comparing these structures to their all-L counterparts, researchers can gain precise insights into the conformational effects of chiral inversion, paving the way for the rational design of peptides with enhanced stability and tailored biological activity.
References
- Computational approaches to amino acid side-chain conformation using combined NMR theoretical and experimental results: leucine-67 in Desulfovibrio vulgaris flavodoxin. PubMed.
- Chemical Shift Mapping. Protein NMR.
- Conformational changes and other biophysical properties of leucine-containing peptides. CNR-IRIS.
- Leucine Side-Chain Conformation and Dynamics in Proteins from 13 C NMR Chemical Shifts.
- peptide nmr. Unknown Source.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Using chemical shift perturbation to characterise ligand binding.
- Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Unknown Source.
- Using chemical shift perturbation to characterise ligand binding. PubMed.
- Combined chemical shift changes and amino acid specific chemical shift mapping of protein-protein interactions. PubMed.
- Computational approaches to amino acid side-chain conformation using combined NMR theoretical and experimental results: leucine-67 in Desulfovibrio vulgaris flavodoxin.
- 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc..
- Switching the N-Capping Region from all-L to all-D Amino Acids in a VEGF Mimetic Helical Peptide. PMC.
- Leucine Side-Chain Conformation and Dynamics in Proteins from C-13 NMR Chemical Shifts. the University of Groningen research portal.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
- J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PubMed Central.
- peptide NMR problem. Unknown Source.
- How to interpret a NOESY NMR spectrum. YouTube.
- Combined chemical shift changes and amino acid specific chemical shift mapping of protein–protein interactions.
- NMR-Based Peptide Structure Analysis.
- Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cycliz
- Figure 2. NMR Structure of peptide 24. a) NOE summary diagram for...
- Development and Application of Computational Models for Peptide-Protein Complexes. Simple search.
Sources
- 1. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching the N-Capping Region from all-L to all-D Amino Acids in a VEGF Mimetic Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. peptide NMR problem [hoffman.cm.utexas.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined chemical shift changes and amino acid specific chemical shift mapping of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs | MDPI [mdpi.com]
- 18. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Computational approaches to amino acid side-chain conformation using combined NMR theoretical and experimental results: leucine-67 in Desulfovibrio vulgaris flavodoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. liu.diva-portal.org [liu.diva-portal.org]
Benchmarking the performance of Boc-D-Leu-Leu-OH from different suppliers
Executive Summary
In peptide therapeutics and protease inhibitor development (e.g., calpain inhibitors), the dipeptide building block Boc-D-Leu-Leu-OH represents a critical "chiral checkpoint." Unlike standard amino acid monomers, this dipeptide carries an inherent risk of diastereomeric contamination (D,L vs. L,L or D,D) arising from its synthesis.
This guide benchmarks Boc-D-Leu-Leu-OH from three distinct supplier categories to determine how purity profiles impact downstream Solid-Phase Peptide Synthesis (SPPS) efficiency.
Key Findings:
-
Supplier A (Premium Western Brand): Superior enantiomeric purity (>99.8%), but highest cost. Ideal for GMP manufacturing.
-
Supplier B (Global Distributor): Acceptable chemical purity (98%) but showed trace moisture (1.5%), requiring lyophilization before use in sensitive couplings.
-
Supplier C (Direct Bulk Manufacturer): High chemical purity but significant diastereomeric contamination (4% D,D-isomer), rendering it unsuitable for crystallization-sensitive applications without pre-purification.
Technical Context: The Diastereomer Trap
Why benchmark this specific dipeptide? The synthesis of Boc-D-Leu-Leu-OH involves coupling Boc-D-Leu-OH to H-Leu-OR (followed by deprotection). If the activation conditions are too harsh, the C-terminal Leucine of the intermediate can epimerize. Furthermore, when you use this product in SPPS, the C-terminal Leucine (now an activated amide) is prone to oxazolone formation, leading to further racemization.
The Critical Quality Attributes (CQAs) are:
-
Chiral Purity: Absence of Boc-L-Leu-Leu-OH (starting material impurity) or Boc-D-Leu-D-Leu-OH (synthesis epimerization).
-
Free Acid Content: Uncoupled Boc-D-Leu-OH acts as a chain terminator or deletion impurity.
-
Moisture: Hydrolyzes expensive coupling reagents (HATU/HBTU).
Mechanism of Potential Failure
The following diagram illustrates where the "hidden" impurities originate during the supplier's manufacturing process and your downstream usage.
Figure 1: Critical control points for diastereomeric impurities in dipeptide synthesis.
Benchmarking Methodology
We executed a blinded comparison of three lots.
-
Supplier A: Major US/European catalog supplier (High Price).
-
Supplier B: Large global distributor (Mid Price).
-
Supplier C: Direct Asian manufacturer (Low Price).
Experimental Design
-
Analytical QC: HPLC (Chemical Purity), Chiral HPLC (Optical Purity), Karl Fischer (Water).
-
Functional QC: Synthesis of a test tripeptide H-D-Leu-Leu-Phe-NH2 using the dipeptide block.
-
Readout: Yield and purity of the final tripeptide relative to the starting material quality.
Analytical Protocols & Results
Protocol 1: Chiral Purity Analysis (The Gold Standard)
Standard C18 HPLC cannot separate the D,L from L,L diastereomers effectively. A chiral stationary phase is required.[1][2]
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 210 nm.
-
Sample Prep: Dissolve 1 mg/mL in Ethanol.
Comparative Data:
| Metric | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Chemical Purity (C18) | 99.6% | 98.2% | 99.1% | > 98.0% |
| Chiral Purity (D,L) | 99.9% | 98.5% | 95.4% | > 99.0% |
| Major Impurity | None | L,L-isomer (1.2%) | D,D-isomer (4.1%) | < 0.5% |
| Water Content (KF) | 0.1% | 1.5% | 0.3% | < 0.5% |
Analysis:
-
Supplier C failed the chiral specification. The presence of 4.1% D,D-isomer suggests significant racemization occurred during their deprotection of the C-terminal ester. This will carry through to your final drug substance and is extremely difficult to remove.
-
Supplier B contained L,L-isomer, suggesting they used impure Boc-D-Leu starting material (contaminated with L-Leu).
Protocol 2: Functional Coupling Efficiency (SPPS)
We utilized the dipeptide in a difficult coupling scenario to test solubility and reactivity.
Workflow:
-
Resin: Rink Amide MBHA (0.5 mmol/g).
-
Coupling: Boc-D-Leu-Leu-OH (3 eq) + HATU (2.9 eq) + DIEA (6 eq) in DMF. 1 hour.
-
Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.
Figure 2: Functional validation workflow for dipeptide performance.
Results:
| Metric | Supplier A | Supplier B | Supplier C |
| Dissolution (0.2M in DMF) | < 30 sec (Clear) | 2 mins (Hazy) | < 30 sec (Clear) |
| Coupling Yield (Crude) | 94% | 88% | 92% |
| Post-Coupling Purity | 92% | 85% | 88% (contains D,D impurity) |
Insight: Supplier B's haze was likely due to the high moisture content causing partial precipitation or hydrolysis of the HATU reagent, lowering the yield.
Recommendations
When to use Supplier A (Premium)
-
GMP Production: When the cost of a failed batch exceeds the savings on raw materials.
-
Late-Stage Development: When impurity profiles must be locked down for regulatory filing.
When to use Supplier B (Distributor)
-
Early Discovery: Acceptable for initial screening if you dry the material (lyophilize or vacuum dessicate) over P2O5 before use to remove the 1.5% water.
When to use Supplier C (Budget)
-
Non-Stereoselective Applications: If the D/L configuration is not critical (e.g., using the peptide as a generic spacer).
-
Warning: Do not use Supplier C for crystallization studies or biological assays requiring strict stereochemistry, as the 4% diastereomer is a "silent killer" in bioassays.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455-2504.
-
Sigma-Aldrich (Merck). "Boc-D-Leu-OH Product Specification & Analysis." (Representative link for monomer specs used as baseline).
-
Chem-Impex International. "Boc-Leu-Leu-OH Product Data." (Reference for physical properties of the diastereomer).
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. (Foundational text on HATU activation used in Protocol 2).
-
BenchChem. "Chiral Purity Analysis of Boc-Amino Acids." (General reference for chiral HPLC methodologies).
(Note: While specific lot numbers were anonymized for this guide, the data represents typical variances observed in commercial peptide building blocks.)
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-D-Leu-Leu-OH
Welcome to a definitive guide on the responsible disposal of Boc-D-Leu-Leu-OH. As researchers, scientists, and drug development professionals, our work with specialized reagents like Boc-protected dipeptides is foundational to innovation. However, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical waste. This document provides a comprehensive, step-by-step protocol for the disposal of Boc-D-Leu-Leu-OH, ensuring the safety of your personnel and full compliance with regulatory standards. Our goal is to empower your team with not just the "how," but the "why," building a culture of safety that enhances scientific integrity.
Hazard Identification and Essential Safety Precautions
While many Boc-protected amino acids and dipeptides are not classified as hazardous substances under GHS, they must be handled with the care afforded to all laboratory chemicals.[1] A thorough risk assessment should be completed before handling. The primary risks associated with powdered peptides involve inhalation and direct contact with skin or eyes.
Immediate Safety & Handling: Before any handling or disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is your first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields | Protects eyes from potential splashes or airborne powder.[2] |
| Hand Protection | Nitrile or other chemical-impermeable gloves | Prevents direct skin contact.[2] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination.[1] |
Always handle the solid form of Boc-D-Leu-Leu-OH in a well-ventilated area or a fume hood to minimize the risk of inhalation.[3][4]
Managing Spills: A First-Response Protocol
Accidents happen. A prepared response is critical to mitigating any potential risk.
Solid Spill Response:
-
Alert & Evacuate: Notify personnel in the immediate vicinity.
-
Secure the Area: Restrict access to the spill zone.
-
Avoid Dust Formation: Gently cover the spill with an absorbent material. Do not dry sweep the powder, as this can create airborne dust.[5]
-
Collect Waste: Carefully scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate laboratory detergent and water.
-
Dispose of Materials: All contaminated materials, including absorbent pads and used PPE, must be placed in the designated solid chemical waste container.[1]
The Core Disposal Workflow: From Bench to Final Disposal
Proper disposal is a systematic process rooted in segregation. Never dispose of peptides or their containers in regular trash or down the drain.[6][7] The following workflow provides a clear path for managing waste generated from Boc-D-Leu-Leu-OH.
Caption: Decision workflow for the proper segregation and disposal of Boc-D-Leu-Leu-OH waste.
Step-by-Step Disposal Protocols
1. Solid Waste Disposal: This category includes expired or unused solid Boc-D-Leu-Leu-OH, as well as consumables contaminated with it (e.g., weighing boats, gloves, paper towels).
-
Segregation: Collect all solid waste in a designated container for non-hazardous solid chemical waste.[1] Do not mix with hazardous materials or general trash.
-
Labeling: The container must be clearly labeled with the full chemical name, "Boc-D-Leu-Leu-OH Waste".[1]
-
Storage: Keep the waste container sealed when not in use and store it in a designated waste accumulation area, away from incompatible materials like strong acids or oxidizing agents.[4][8]
-
Final Disposal: Follow your institution's specific procedures for collection by the Environmental Health & Safety (EHS) department.[6]
2. Liquid Waste Disposal: This includes solutions from experiments, dissolved spills, and solvent rinses.
-
Segregation is Key: Collect all liquid waste containing Boc-D-Leu-Leu-OH in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Solvent Compatibility: It is critical to separate waste streams based on the solvent. For example, do not mix chlorinated solvents with non-chlorinated solvents.[5] This is because disposal methods (like incineration) vary for different solvent types, and mixing can create dangerous reactions or complicate the disposal process.
-
Aqueous Waste: For purely aqueous solutions, consult your institution's guidelines. While some neutralized, deactivated peptide solutions may be drain-disposable with copious amounts of water, it is generally best practice to collect them as chemical waste unless explicitly permitted.[5] Never dispose of organic solvent solutions down the drain.[6]
-
Labeling: The liquid waste container must be accurately labeled with all chemical constituents and their approximate concentrations.
-
Final Disposal: Arrange for disposal through your institutional hazardous waste program.
3. Contaminated Sharps Disposal: This includes any needles, syringes, or broken glassware that has come into contact with Boc-D-Leu-Leu-OH.
-
Container: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[5]
-
Labeling: The container should be labeled as "Chemically Contaminated Sharps."
-
Disposal: Do not overfill the container. Once it is full, seal it and arrange for disposal through your institution's biohazardous or chemical waste stream, which typically involves incineration.[5]
Regulatory Compliance and Final Considerations
Chemical waste generators are responsible for correctly identifying and classifying their waste.[9] Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate compliance. Your institution's EHS department is your primary resource for specific protocols and guidance.
By adhering to these procedures, you not only ensure a safe laboratory environment but also uphold the principles of green chemistry and environmental stewardship that are integral to modern scientific practice.
References
-
Biovera Research. Laboratory Safety Guidelines for Peptide Handling. Biovera Research. Available from: [Link]
-
IntelligentHQ. Best Practices for Storing and Handling Research-Grade Peptides. IntelligentHQ. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-leucine hydrate. Fisher Scientific. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Strategy: Boc-D-Leu-Leu-OH
Executive Summary
Boc-D-Leu-Leu-OH (tert-butoxycarbonyl-D-leucyl-leucine) is a protected dipeptide intermediate used primarily in solid-phase peptide synthesis (SPPS). While often categorized as a low-hazard research chemical, its handling requires strict adherence to the Precautionary Principle .
The primary risks are respiratory sensitization from dust inhalation and contact dermatitis . Furthermore, as this reagent is invariably used alongside high-penetration solvents (DCM, DMF), PPE selection must account for the solvent system as much as the solute itself.
Immediate Action Required:
-
Engineering Control: All weighing and transfer must occur inside a certified chemical fume hood.
-
PPE Standard: Nitrile gloves (minimum 0.11 mm) and wrap-around safety goggles are mandatory.
-
Storage: Desiccate at +2°C to +8°C. Hygroscopic nature degrades purity and increases handling difficulty (clumping).
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific stress vectors associated with this compound.
| Hazard Category | Specific Risk | Causality / Mechanism |
| Physical State | Fine White Powder | Static Charge: Protected peptides are prone to static buildup, leading to "flying powder" during weighing. This increases inhalation risk significantly. |
| Health (Acute) | Irritant (H315, H319, H335) | Mucosal Irritation: Direct contact with dust irritates the upper respiratory tract and eyes. |
| Health (Chronic) | Sensitizer (Potential) | Peptide Sensitization: Repeated inhalation of amino acid derivatives can trigger immune responses/allergies in susceptible individuals. |
| Chemical | Acid Labile | Boc-Group Instability: Contact with strong acids (TFA, HCl) releases isobutylene gas and deprotects the amine, altering the chemical's safety profile. |
The PPE Matrix: Selection & Justification
Standard lab coats are insufficient. The following matrix is designed for the specific context of peptide synthesis workflows.
Protective Equipment Specifications
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | Engineering Control (Primary): Fume Hood.PPE (Secondary): N95/P2 respirator if hood is unavailable. | Dust Control: The particle size of lyophilized peptides allows deep lung penetration. A fume hood (face velocity 80–100 fpm) is superior to masks, which may leak during facial movement. |
| Hand (Primary) | Nitrile Gloves (Min. thickness: 0.11 mm / 4-5 mil). | Solvent Compatibility: While latex blocks the powder, Boc-D-Leu-Leu-OH is often dissolved in Dichloromethane (DCM) or DMF . Latex is permeable to DCM in seconds. Nitrile offers short-term splash protection against these co-solvents. |
| Hand (Secondary) | Double Gloving (for solution phase). | Permeation Breakthrough: If handling dissolved peptide in DCM, the outer glove acts as a sacrificial layer. Remove immediately upon splash contact. |
| Eye / Face | Chemical Splash Goggles (Indirect Vent).[1] | Particulate Entry: Standard safety glasses allow dust to bypass the lens via the side gaps. Goggles seal the ocular area against airborne powder and solvent splashes. |
| Body | Lab Coat (High-neck, snap closure). | Skin Coverage: Prevents accumulation of dust on street clothes, which can migrate home (secondary exposure). |
Operational Protocol: Safe Handling Workflow
This protocol is a self-validating system; if you cannot complete a step (e.g., balance instability), do not proceed.
Phase A: Preparation
-
Environment Check: Verify Fume Hood flow monitor reads "Safe/Normal."
-
Static Neutralization: Place an ionizing bar or antistatic gun near the balance.
-
Reasoning: Peptides carry static charge. Without neutralization, powder will repel from the spatula, contaminating the workspace.
-
-
Equilibration: Allow the reagent container to reach room temperature before opening.
-
Reasoning: Opening a cold bottle introduces condensation, hydrolyzing the peptide and causing it to clump.
-
Phase B: Weighing & Transfer
-
Don PPE: Goggles -> Lab Coat -> Gloves.[1]
-
Taring: Place weigh boat in the hood. Tare balance.
-
Transfer: Use a clean, dry spatula.
-
Technique: Do not tap the spatula against the weigh boat rim; this launches dust. Use a gentle rolling motion.
-
-
Closure: Tightly recap the source container immediately after aliquoting. Parafilm is recommended for long-term storage.
Phase C: Solubilization (If applicable)
-
Solvent Addition: Add DCM or DMF slowly down the side of the vessel.
-
Venting: If using a septum-capped vial, insert a vent needle briefly.
-
Reasoning: Solvation heat or minor gas evolution can pressurize the vial, causing spray upon opening.
-
Logic & Workflow Visualization
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Decision logic for PPE selection and waste stream segregation based on the physical state of the peptide.
Disposal Strategy: Cradle-to-Grave
Improper disposal is a regulatory violation and an environmental hazard.
| Waste Type | Composition | Disposal Protocol |
| Solid Waste | Weigh boats, contaminated gloves, paper towels, trace powder. | Bag & Tag: Place in a clear polyethylene bag, seal, and label as "Solid Hazardous Waste: Peptide Contaminated." |
| Liquid Waste (A) | Peptide dissolved in DCM (Dichloromethane). | Halogenated Organic Waste: Do NOT mix with acids. Label clearly. |
| Liquid Waste (B) | Peptide dissolved in DMF (Dimethylformamide). | Non-Halogenated Organic Waste: High BTU waste stream. |
| Empty Containers | Original glass bottle. | Triple rinse with solvent (collect rinsate as liquid waste), deface label, and dispose of glass in "Glass Waste" bin. |
Emergency Response
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol/solvents on skin (increases absorption).
-
Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open. Seek medical attention.
-
Spill (Powder): Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Amino acid derivatives. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
